molecular formula C10H12IN B1464611 N-cyclobutyl-2-iodoaniline CAS No. 1249342-85-5

N-cyclobutyl-2-iodoaniline

Cat. No.: B1464611
CAS No.: 1249342-85-5
M. Wt: 273.11 g/mol
InChI Key: MIUUQGQJJOSLGZ-UHFFFAOYSA-N
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Description

N-cyclobutyl-2-iodoaniline is an organic compound with the molecular formula C10H12IN It is a derivative of aniline, where the hydrogen atom at the nitrogen position is replaced by a cyclobutyl group and the hydrogen atom at the ortho position of the benzene ring is replaced by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing N-cyclobutyl-2-iodoaniline involves the iodination of N-cyclobutylaniline. This can be achieved through a transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen . The reaction typically uses inexpensive potassium iodide (KI) and iodine (I2) as halogen donors. The process is operationally scalable and exhibits high functional-group tolerance.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned synthetic routes. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-2-iodoaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-cyclobutyl-2-iodoaniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-cyclobutyl-2-iodoaniline involves its interaction with specific molecular targets and pathways. For example, in coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through the oxidative addition and transmetalation steps of the Suzuki-Miyaura coupling mechanism . The cyclobutyl group can influence the compound’s reactivity and stability, affecting its overall behavior in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-cyclobutyl-2-bromoaniline: Similar structure but with a bromine atom instead of iodine.

    N-cyclobutyl-2-chloroaniline: Similar structure but with a chlorine atom instead of iodine.

    N-cyclobutyl-2-fluoroaniline: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

N-cyclobutyl-2-iodoaniline is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo, chloro, and fluoro counterparts. The larger atomic radius and higher polarizability of iodine make it more reactive in certain types of chemical reactions, such as coupling reactions .

Properties

IUPAC Name

N-cyclobutyl-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN/c11-9-6-1-2-7-10(9)12-8-4-3-5-8/h1-2,6-8,12H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUUQGQJJOSLGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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